ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization to introduce the pyrazolo[1,5-a]pyrimidine moiety . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways.
Medicine: Its derivatives have been investigated for their anticancer properties, particularly as CDK2 inhibitors
Industry: It is used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate stands out due to its unique structural features and the presence of the ethyl ester group, which can influence its biological activity and solubility properties .
Properties
CAS No. |
1202975-18-5 |
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Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-7-12(2)9-15/h6-11H,5,22H2,1-4H3 |
InChI Key |
SERUDSKGGVSECB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)N |
Origin of Product |
United States |
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